1-Boc-3-(3-bromo-1-pyrazolyl)piperidine
CAS No.:
Cat. No.: VC20484859
Molecular Formula: C13H20BrN3O2
Molecular Weight: 330.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BrN3O2 |
|---|---|
| Molecular Weight | 330.22 g/mol |
| IUPAC Name | tert-butyl 3-(3-bromopyrazol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-5-10(9-16)17-8-6-11(14)15-17/h6,8,10H,4-5,7,9H2,1-3H3 |
| Standard InChI Key | VFYFTZCRJOWCPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)Br |
Introduction
Molecular Composition and Key Features
The piperidine ring adopts a chair conformation, with the Boc group occupying the axial position to minimize steric hindrance. The 3-bromo-1-pyrazolyl substituent introduces a planar aromatic system capable of π-π stacking interactions, which are critical for binding to biological targets . Bromine’s electronegativity and size at the pyrazole’s third position influence both the compound’s electronic properties and its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine typically involves a multi-step process:
Step 1: Boc Protection of Piperidine
Piperidine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield 1-Boc-piperidine. This reaction proceeds via nucleophilic acyl substitution, with the Boc group selectively protecting the secondary amine .
Step 2: Pyrazole Coupling
The protected piperidine undergoes a palladium-catalyzed cross-coupling reaction with 3-bromo-1H-pyrazole. This step often employs catalysts like tetrakis(triphenylphosphine)palladium(0) and a base such as cesium carbonate to facilitate the formation of the C-N bond between the piperidine and pyrazole moieties .
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. For example, a telescoped synthesis approach combines Boc protection and pyrazole coupling in a single reactor, reducing intermediate isolation steps and improving throughput .
Physicochemical Properties
Stability and Solubility
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine exhibits low aqueous solubility (≤0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . The Boc group confers stability under neutral and basic conditions, but the compound degrades in strong acids (e.g., trifluoroacetic acid) via deprotection of the amine .
Comparative Physicochemical Data
The table below contrasts this compound with structurally related analogs:
Biological Activity and Applications
Receptor Modulation
The pyrazole moiety’s ability to act as a hydrogen bond acceptor enables interactions with G-protein-coupled receptors (GPCRs). Computational docking studies suggest that this compound may bind to serotonin receptors (5-HT2A) with moderate affinity, though experimental validation is pending .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting oncology and inflammation pathways. For example, it has been used to develop analogs that inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a target in autoimmune diseases .
Material Science
The bromine atom facilitates polymerization reactions in conductive polymers. Incorporating this compound into polyaniline derivatives enhances thermal stability and electrical conductivity, making it valuable for flexible electronics.
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